molecular formula C10H12N2O3 B15261682 Methyl 4-(acetamidomethyl)pyridine-2-carboxylate

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate

Cat. No.: B15261682
M. Wt: 208.21 g/mol
InChI Key: GHZBANKKMMMASL-UHFFFAOYSA-N
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Description

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is known for its versatility and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(acetamidomethyl)pyridine-2-carboxylate typically involves the reaction of 4-(acetamidomethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 4-(acetamidomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes and modulate metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is unique due to its acetamidomethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Biological Activity

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an acetamido group, which may enhance its interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1H1N1O2C1H1N1O\text{C}_1\text{H}_1\text{N}_1\text{O}_2\text{C}_1\text{H}_1\text{N}_1\text{O}

This structure includes a pyridine ring substituted with an acetamidomethyl group and a carboxylate ester, which contributes to its unique chemical properties.

Biological Activity Overview

Research has indicated that derivatives of pyridine-2-carboxylic acids, including this compound, exhibit significant biological activities, particularly:

  • Antimicrobial Activity : Studies suggest that these compounds have notable efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents.
  • Anticancer Potential : Preliminary investigations have indicated possible interactions with DNA, which may lead to applications in cancer therapy. The compound's ability to bind to specific enzymes or receptors involved in microbial resistance mechanisms is also under exploration.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound and its derivatives has been a focal point of research. Variations in substituents on the pyridine ring can significantly influence biological activity. For instance, the introduction of different functional groups can enhance or diminish the compound's efficacy against microbial strains .

Case Studies and Research Findings

  • Antimicrobial Studies : In a study assessing various pyridine derivatives, this compound demonstrated an IC50 value indicating potent activity against specific bacterial strains. The compound was compared with other derivatives, showing superior activity due to its unique acetamido substitution.
  • Cancer Research : A recent investigation into the anticancer properties of similar compounds revealed that those with acetamido groups exhibited increased cytotoxicity in vitro against cancer cell lines. This suggests that this compound could be further developed as a chemotherapeutic agent .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds indicates rapid metabolism and high protein binding, which could affect the therapeutic efficacy of this compound. Understanding these parameters is crucial for optimizing its development for clinical applications .

Comparative Analysis of Related Compounds

The following table summarizes the characteristics and biological activities of related pyridine derivatives:

Compound NameMolecular FormulaBiological Activity
Methyl 4-(aminomethyl)pyridine-2-carboxylateC₉H₁₁N₃O₂Antimicrobial and anticancer properties
Methyl 5-amino-4-methylpyridine-2-carboxylateC₉H₁₁N₃O₂Moderate antimicrobial activity
This compoundC₉H₁₁N₃O₂Significant antimicrobial and anticancer potential

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-(acetamidomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-6-8-3-4-11-9(5-8)10(14)15-2/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

GHZBANKKMMMASL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=NC=C1)C(=O)OC

Origin of Product

United States

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